

In-depth Technical Guide on the Analgesic Properties of RE-33

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Compound of Interest

Compound Name: RE-33
Cat. No.: B15555599

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Disclaimer: Access to the primary scientific documentation detailing the analgesic properties of compound **RE-33**, specifically Chinese patent CN115925699, is currently limited. The following guide has been constructed based on the available information and established principles of analgesic drug discovery. Quantitative data and detailed experimental protocols are pending the public release of the full patent text.

Introduction to RE-33

RE-33 is a novel chemical entity identified as a condensed ring compound with purported analgesic activity. Information available from MedchemExpress and referencing Chinese patent CN115925699, filed by Zhang Aiqin, et al., indicates its potential as a new therapeutic agent for pain management. The compound's ability to penetrate the blood-brain barrier suggests a centrally-mediated mechanism of action, a key characteristic for potent analgesics.

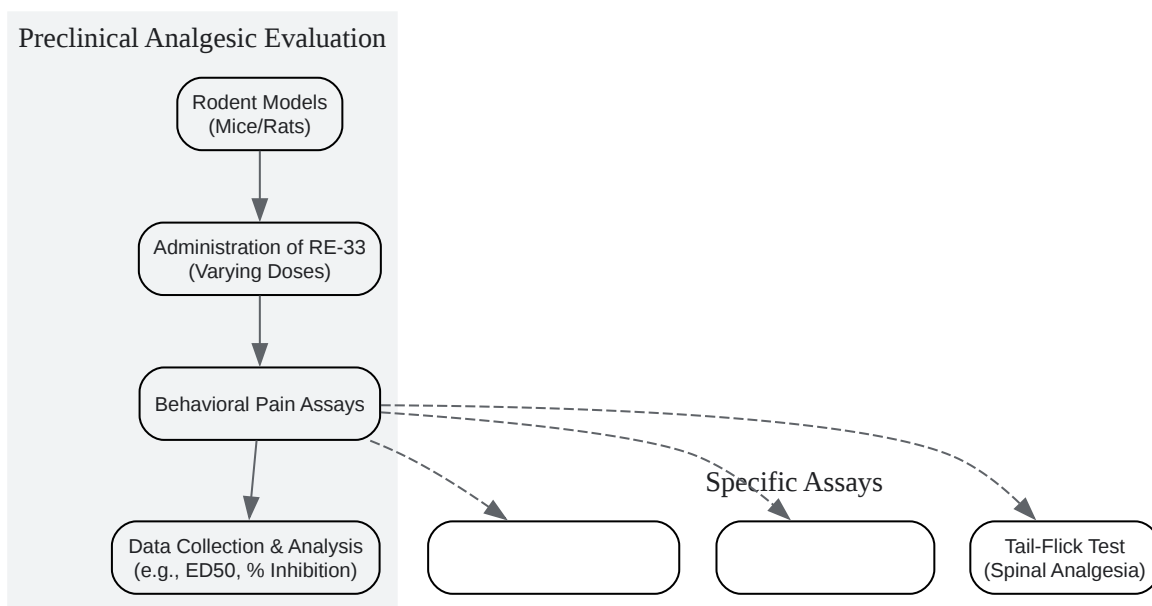
Chemical and Physical Properties of **RE-33**:

Property	Value
Molecular Formula	C ₂₆ H ₂₇ ClN ₆ O ₅
Molecular Weight	538.98 g/mol
CAS Number	2923520-98-1

Putative Mechanism of Action and Signaling Pathways

While the precise mechanism of action for **RE-33** is not yet publicly disclosed, its classification as a centrally-acting analgesic suggests potential interaction with established pain signaling pathways within the central nervous system (CNS). Likely targets include opioid receptors, ion channels, or neurotransmitter systems involved in nociceptive processing.

A hypothetical signaling pathway for a novel centrally-acting analgesic like **RE-33** could involve modulation of G-protein coupled receptors (GPCRs), such as the mu-opioid receptor (MOR). Activation of MORs typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and subsequent modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and reduced pain transmission.



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